The compound is classified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases. It has been identified through virtual screening and medicinal chemistry optimization, leading to the discovery of thienylpyrimidine derivatives that exhibit potent inhibitory activity against PI5P4K isoforms .
The synthesis of PI5P4K-|A-IN-1 involves several key steps, starting from commercially available precursors. The synthetic route typically includes:
The synthetic process is optimized for yield and purity, often employing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for characterization. The use of automated synthesis platforms can also streamline the process, allowing for rapid generation of compound libraries for screening .
PI5P4K-|A-IN-1 features a thienylpyrimidine scaffold, which is crucial for its interaction with the target kinase. The molecular formula and structure can be represented as follows:
The three-dimensional structure is characterized by specific binding interactions with the active site residues of the kinase, which are critical for its inhibitory action. Structural analysis often involves X-ray crystallography or computational modeling to visualize binding modes and conformational dynamics .
PI5P4K-|A-IN-1 primarily acts through competitive inhibition of phosphatidylinositol 5-phosphate 4-kinases. The reaction mechanism involves:
Quantitative assays such as enzyme kinetics studies (e.g., Michaelis-Menten kinetics) are employed to characterize the inhibition profile, including IC50 values .
The mechanism by which PI5P4K-|A-IN-1 exerts its effects involves:
Data from cellular assays indicate that inhibition leads to decreased levels of phosphatidylinositol 4,5-bisphosphate, impacting downstream signaling cascades such as those involving protein kinase B (Akt) and mechanistic target of rapamycin (mTOR) .
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability .
PI5P4K-|A-IN-1 serves several roles in scientific research:
The phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family comprises three isoforms (α, β, γ) encoded by genes PIP4K2A, PIP4K2B, and PIP4K2C. These enzymes phosphorylate phosphatidylinositol-5-phosphate (PI-5-P) at the 4-position to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P₂), a lipid second messenger. Unlike the canonical pathway producing PI-4,5-P₂ via PI4P5Ks, PI5P4Ks generate distinct intracellular pools of PI-4,5-P₂ at organelles including lysosomes, peroxisomes, and the nucleus [3].
Table 1: Functional Roles of PI5P4K Isoforms
Isoform | Catalytic Activity | Cellular Localization | Key Functions |
---|---|---|---|
PI5P4Kα | High | Nucleus, lysosomes | mTORC1 regulation, autophagy |
PI5P4Kβ | Moderate | Golgi, stress granules | Insulin signaling, oxidative stress response |
PI5P4Kγ | Low | Endosomes, recycling vesicles | Notch signaling, immune regulation |
PI5P4Kα localizes to lysosomal membranes where it produces PI-4,5-P₂ necessary for mTORC1 activation and autophagosome-lysosome fusion. Genetic deletion of PIP4K2A and PIP4K2B in mice is neonatal lethal due to metabolic instability, confirming their essential roles in energy homeostasis [1] [3]. PI5P4Kγ regulates Notch1 receptor recycling through endosomal PI-4,5-P₂ production but exhibits minimal kinase activity compared to α/β isoforms [3].
PI5P4Ks serve as metabolic sensors that integrate nutrient availability with lipid signaling:
Table 2: Metabolic Pathways Regulated by PI5P4Ks
Pathway | Regulating Isoform | Biological Consequence |
---|---|---|
mTORC1 signaling | PI5P4Kα | Lysosomal activation of mTORC1 complex |
Insulin/AKT signaling | PI5P4Kβ | Enhanced AKT activation in skeletal muscle |
Cholesterol transport | PI5P4Kα | Peroxisome-lysosome membrane contacts |
Stress adaptation | PI5P4Kβ | p38-mediated inhibition during oxidative stress |
Table 3: Preclinical Evidence for Synthetic Lethality
Cancer Type | Genetic Model | Tumor Phenotype |
---|---|---|
Breast cancer | TP53−/−/PIP4K2A−/−/PIP4K2B+/− | 80% reduction in tumor formation |
Leukemia | PIP4K2A knockdown in AML | Impaired proliferation |
Prostate cancer | PI5P4Kα inhibition in TP53-mutant lines | Selective cytotoxicity |
PI5P4Ks modulate metabolic homeostasis through tissue-specific mechanisms:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3